![molecular formula C12H8N2O2 B6634806 2-Methyl-1H-naphth[2,3-d]imidazole-4,9-dione](/img/structure/B6634806.png)
2-Methyl-1H-naphth[2,3-d]imidazole-4,9-dione
Overview
Description
2-Methyl-1H-naphth[2,3-d]imidazole-4,9-dione, also known as MNID, is a heterocyclic compound that has gained significant attention in recent years due to its diverse biological activities. MNID has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for drug development.
Scientific Research Applications
Chemical Synthesis
- 2-Methyl-1H-naphth[2,3-d]imidazole-4,9-dione has been utilized in the synthesis of tetracyclic compounds with a thiazolidinone or thiazinone ring (Nakamori, Saito, & Kasai, 1988).
- It is involved in the transformation of 2-acylamino-3-amino-1,4-naphthoquinones under alkaline and acid-catalyzed conditions (Carroll & Blackwell, 1969).
Potential Anticancer Applications
- Some derivatives of 2-Methyl-1H-naphth[2,3-d]imidazole-4,9-dione show potential as anticancer drug candidates, particularly in targeting slowly growing solid tumors (Kuo et al., 1996).
Reactions and Mechanisms
- The compound participates in C-alkylation reactions via the SRN1 mechanism, highlighting its reactivity and potential utility in various synthetic applications (Vanelle et al., 1994).
Biological Activity
- Imidazole-based 1,4-naphthoquinones, including 2-Methyl-1H-naphth[2,3-d]imidazole-4,9-dione derivatives, have shown antibacterial and antifungal activities, making them potential candidates for drug development against multi-drug resistant infections (Choudhari et al., 2020).
Colorimetric Sensing
- Derivatives of 2-Methyl-1H-naphth[2,3-d]imidazole-4,9-dione have been studied for their colorimetric sensing capabilities, particularly in detecting fluoride and cyanide ions, demonstrating their potential in environmental monitoring and analysis (Manivannan, Satheshkumar, & Elango, 2013).
Antiproliferative Activity
- Novel compounds bearing the 2-Methyl-1H-naphth[2,3-d]imidazole-4,9-dione structure have been shown to possess antiproliferative activity against various cancer cell lines, indicating their potential in cancer treatment (Liu, Zhang, Zhang, & Yan, 2018).
properties
IUPAC Name |
2-methyl-1H-benzo[f]benzimidazole-4,9-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c1-6-13-9-10(14-6)12(16)8-5-3-2-4-7(8)11(9)15/h2-5H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBQGSZNUHVYBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1H-naphth[2,3-d]imidazole-4,9-dione |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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